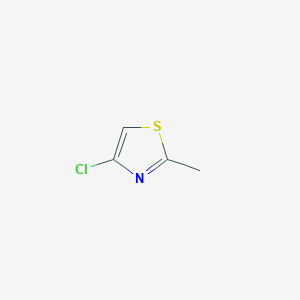
6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.05 g/mol . This compound is known for its unique structure, which includes a bromine atom, a carboxylic acid group, and a phthalazine ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the bromination of a suitable phthalazine precursor. One common method includes the reaction of phthalazine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid: This compound is similar in structure but lacks the bromine atom.
6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Another similar compound with a quinoline ring system instead of a phthalazine ring.
Uniqueness
6-Bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C9H5BrN2O3 |
|---|---|
Peso molecular |
269.05 g/mol |
Nombre IUPAC |
6-bromo-4-oxo-3H-phthalazine-1-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O3/c10-4-1-2-5-6(3-4)8(13)12-11-7(5)9(14)15/h1-3H,(H,12,13)(H,14,15) |
Clave InChI |
OFEABMFCGNTBRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=O)NN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)




![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)




